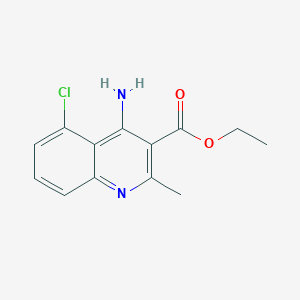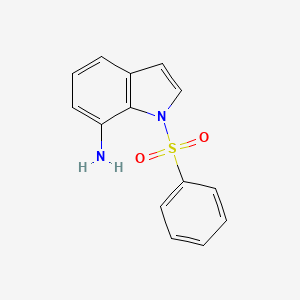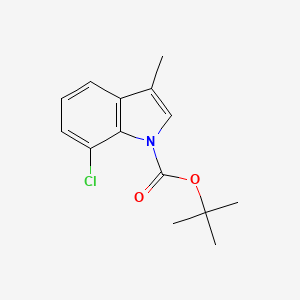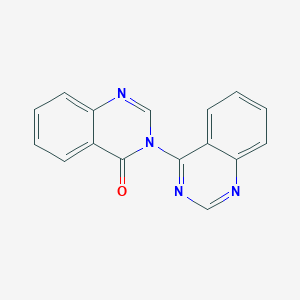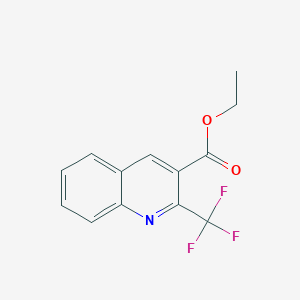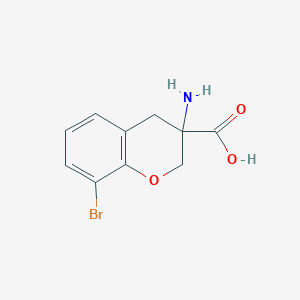
4,8-Dichloro-5-methoxy-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,8-Dichloro-5-methoxy-2-propylquinoline involves several steps, typically starting with the appropriate quinoline precursor. The reaction conditions often include chlorination and methoxylation steps under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
4,8-Dichloro-5-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
4,8-Dichloro-5-methoxy-2-propylquinoline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,8-Dichloro-5-methoxy-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through binding to active sites and altering the function of target molecules .
Comparison with Similar Compounds
4,8-Dichloro-5-methoxy-2-propylquinoline can be compared to other quinoline derivatives, such as:
4,7-Dichloroquinoline: Similar in structure but with different substitution patterns, leading to different chemical properties and reactivity.
5-Methoxyquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1189105-73-4 |
|---|---|
Molecular Formula |
C13H13Cl2NO |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4,8-dichloro-5-methoxy-2-propylquinoline |
InChI |
InChI=1S/C13H13Cl2NO/c1-3-4-8-7-10(15)12-11(17-2)6-5-9(14)13(12)16-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
LBUGMVWTLPLKSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)



